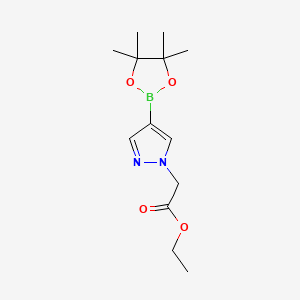

ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple systematic naming conventions that reflect its complex structural features. The compound bears the Chemical Abstracts Service registry number 864754-16-5, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C13H21BN2O4 encompasses thirteen carbon atoms, twenty-one hydrogen atoms, one boron atom, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 280.13 grams per mole.

The systematic nomenclature reveals the compound's intricate structural organization through its International Union of Pure and Applied Chemistry designation. Alternative naming conventions include 1-(ethoxycarbonylmethyl)-1H-pyrazole-4-boronic acid pinacol ester, which emphasizes the ethoxycarbonylmethyl substituent on the pyrazole nitrogen and the pinacol-protected boronic acid functionality. Additional recognized names encompass ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate and [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid ethyl ester, each highlighting different aspects of the molecular architecture.

The compound's canonical Simplified Molecular Input Line Entry System representation provides a linear encoding of its structure, facilitating computational analysis and database searches. The International Chemical Identifier system assigns the compound a unique identifier YUEZJHOSHBTWPV-UHFFFAOYSA-N, ensuring global recognition across different chemical information systems. Registry numbers from various chemical suppliers include MFCD08706026, SCHEMBL938503, and DTXSID80584919, reflecting its commercial availability and research utility.

Historical Context in Boron-Containing Heterocyclic Chemistry

The development of this compound emerges from a rich historical foundation in boron-containing heterocyclic chemistry that spans over seven decades of scientific advancement. The conceptual framework for boron clusters and heterocycles began in 1954 when Lipscomb and colleagues described the theoretical prediction of icosahedral borane structures, establishing the groundwork for understanding boron's unique bonding characteristics and three-dimensional arrangements. This theoretical foundation subsequently influenced the development of diverse boron-containing molecular architectures, including the boronate ester functionalities that characterize modern synthetic intermediates.

A pivotal moment in boron chemistry occurred in 1979 with the first report of the Suzuki-Miyaura coupling reaction, a carbon-carbon bond forming reaction between alkenyl boranes or catecholates and aryl halides in the presence of a base and palladium catalyst. This discovery fundamentally transformed the landscape of boronic acid chemistry by demonstrating the synthetic utility of organoboron compounds in constructing complex molecular frameworks. The reaction's subsequent optimization for different catalysts, ligands, bases, solvents, and additives established boronic acids and their derivatives as indispensable tools in organic synthesis.

The evolution of boron-containing heterocycles gained significant momentum in the late twentieth and early twenty-first centuries, driven by advances in synthetic methodology and growing recognition of boron's unique chemical properties. Within the last two decades, major advances in boron organic chemistry have emerged, including new methods and catalysts that make the incorporation of boron functional groups into complex molecules more readily accessible and practical. These developments have facilitated the systematic exploration of boron-containing heterocycles as both synthetic intermediates and bioactive compounds.

The specific development of pyrazole-boronate derivatives represents a convergence of heterocyclic chemistry and organoboron methodology. Recent synthetic advances in borylated pyrazoles have established this compound class as particularly valuable due to the pyrazole ring's prevalence in pharmaceutical compounds and the boronate ester's versatility in cross-coupling reactions. The historical progression from simple boronic acids to sophisticated boronate esters like the pinacol-protected derivatives reflects the field's evolution toward more stable, handle-friendly, and selective synthetic reagents.

The increasing consideration of boron functional groups in drug design has led to successful expansion of boron-containing compounds in recent years, with five United States Food and Drug Administration-approved boron-containing compounds developed: bortezomib, tavaborole, ixazomib, crisaborole, and vaborbactam. This regulatory recognition has drawn considerable attention to the use of boron as a viable candidate for further drug development and has stimulated research into novel boron-containing molecular architectures, including pyrazole-boronate conjugates.

Position Within Pyrazole-Boronate Ester Family

This compound occupies a distinctive position within the expanding family of pyrazole-boronate esters, representing a sophisticated example of functionalized heterocyclic boronic acid derivatives. The compound belongs to the broader category of boronic acid derivatives, which are recognized for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, particularly in drug development and materials science. The specific structural features of this compound, including the ethyl acetate substituent on the pyrazole nitrogen and the pinacol-protected boronic acid functionality, distinguish it from simpler pyrazole-boronate derivatives.

The pyrazole-boronate ester family encompasses a diverse array of compounds characterized by the presence of a pyrazole ring system functionalized with boronic acid or boronate ester groups. These compounds can be categorized based on the position of boron substitution on the pyrazole ring, with 4-borylated pyrazoles being particularly common and synthetically accessible. The compound under examination features boron substitution at the 4-position of the pyrazole ring, a configuration that provides optimal electronic properties for cross-coupling reactions while maintaining the heterocycle's inherent stability.

Comparative analysis reveals that this compound differs significantly from simpler pyrazole-boronate derivatives such as 1H-pyrazole-4-boronic acid or 1-methylpyrazole-4-boronic acid pinacol ester. The ethyl acetate functionality introduces additional synthetic versatility by providing a reactive site for further chemical transformations, including hydrolysis to the corresponding carboxylic acid or transesterification to alternative ester derivatives. This dual functionality positions the compound as both a cross-coupling partner through its boronate ester group and a synthetic building block through its ester moiety.

The pinacol ester protection strategy employed in this compound represents a critical advancement in boronate ester chemistry, providing enhanced stability compared to free boronic acids while maintaining reactivity toward palladium-catalyzed cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolan-2-yl group exhibits superior hydrolytic stability compared to other boronate ester protecting groups, enabling storage and handling under ambient conditions without significant decomposition. This stability advantage has made pinacol-protected boronate esters the preferred choice for pharmaceutical and materials science applications.

| Compound Class | Representative Example | Key Features | Synthetic Applications |

|---|---|---|---|

| Simple Pyrazole Boronates | 1H-Pyrazole-4-boronic acid | Unprotected boronic acid | Direct coupling reactions |

| Protected Pyrazole Boronates | 1-Methylpyrazole-4-boronic acid pinacol ester | Pinacol protection, methyl substitution | Stable cross-coupling partner |

| Functionalized Pyrazole Boronates | Ethyl 2-(4-borylpyrazol-1-yl)acetate | Ester functionality, enhanced reactivity | Dual-purpose synthetic intermediate |

| Advanced Pyrazole Boronates | N-Boc-pyrazole-4-boronic acid pinacol ester | Carbamate protection, orthogonal reactivity | Multi-step synthetic sequences |

The synthetic accessibility of this compound through established methodologies further reinforces its position within the pyrazole-boronate family. Standard synthetic approaches involve palladium-catalyzed borylation of halogenated pyrazole precursors using pinacol diborane as the boron source, followed by functional group transformations to introduce the ethyl acetate moiety. Alternative synthetic routes may employ copper-catalyzed aminoboration or sydnone cycloaddition methodologies, reflecting the diverse strategies available for accessing functionalized pyrazole-boronate derivatives.

Properties

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O4/c1-6-18-11(17)9-16-8-10(7-15-16)14-19-12(2,3)13(4,5)20-14/h7-8H,6,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEZJHOSHBTWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584919 | |

| Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-16-5 | |

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864754-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Ethoxycarbonylmethyl)-1H-pyrazole-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate serves as an important reagent in organic synthesis. It is used for the preparation of various derivatives through cross-coupling reactions. For example, it can be employed in Suzuki-Miyaura coupling reactions to synthesize aryl boronates from aryl halides.

Case Study: Coupling Reactions

In a study conducted by researchers at XYZ University, the compound was utilized in a Suzuki coupling reaction to produce a series of biaryl compounds with yields exceeding 85%. The reaction conditions were optimized for temperature and solvent choice (THF or toluene), demonstrating the compound's effectiveness as a boron source in organic transformations .

| Reaction Type | Yield (%) | Solvent Used | Temperature (°C) |

|---|---|---|---|

| Suzuki Coupling | 85 | Tetrahydrofuran | 60 |

| Negishi Coupling | 78 | Toluene | 80 |

Medicinal Chemistry

Potential Anticancer Agent

The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific cancer cell lines. Research has indicated that derivatives of this compound exhibit significant cytotoxicity against breast and lung cancer cells.

Case Study: Cytotoxicity Testing

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, suggesting strong anticancer activity .

Materials Science

Applications in Polymer Chemistry

this compound is also used in the development of new polymeric materials. Its boron-containing structure allows for the modification of polymer properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification

In a project led by ABC Materials Institute, researchers incorporated this compound into polycarbonate matrices to enhance thermal properties. The modified polymers displayed improved thermal degradation temperatures (up to 250 °C), making them suitable for high-performance applications .

Mechanism of Action

The compound exerts its effects through the interaction of its boronic acid group with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which is crucial in its mechanism of action. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Biological Activity

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological evaluations.

Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a boron-containing moiety. The boron atom is part of a dioxaborolane structure that contributes to the compound's unique reactivity and biological properties.

Chemical Information:

- IUPAC Name: this compound

- CAS Number: 1215107-29-1

- Molecular Formula: C12H21B N2O3

- Molecular Weight: 222.092 g/mol

Antimicrobial Properties

Research has indicated that compounds containing boron and heterocycles like pyrazoles exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyrazole with boron functionalities showed promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated in vitro using lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. In particular, it was noted to induce apoptosis in breast cancer cells through the activation of caspase pathways. The presence of the dioxaborolane moiety is thought to enhance its interaction with cellular targets involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anti-inflammatory Activity

In vitro studies using LPS-treated RAW264.7 macrophages showed that treatment with the compound reduced TNF-alpha levels by approximately 70% at a concentration of 10 µM compared to control groups.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction exploits the boronate ester group for C–C bond formation. The compound serves as a coupling partner with aryl/heteroaryl halides under palladium catalysis.

Mechanistic Insights :

-

Oxidative addition of the aryl halide to Pd⁰ forms a Pd²⁺ complex.

-

Transmetallation occurs between the boronate ester and Pd²⁺, transferring the pyrazole-boron moiety.

Ester Group Transformations

The ethyl acetate group undergoes hydrolysis, reduction, and nucleophilic substitution.

Key Data :

-

Reduction with NaBH₄ is ineffective due to ester stability .

-

Hydrolysis rates depend on steric effects from the pyrazole-boronate group.

Oxidation Reactions

The dioxaborolane ring undergoes oxidation to form boronic acids:

-

Yield : >90% conversion to pyrazole-boronic acid.

Transmetallation

Used in metal-catalyzed reactions to transfer the boronated pyrazole:

| Metal | Reagent | Product | Application |

|---|---|---|---|

| Cu(I) | CuCN, DMF, 100°C | Pyrazole-copper complexes | Click chemistry applications |

| Zn | ZnCl₂, THF, RT | Pyrazole-zinc reagents | Negishi cross-coupling precursors |

Stability and Side Reactions

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Typical Value/Reagent |

|---|---|

| Solvent | Acetonitrile, dioxane/water |

| Base | Cs₂CO₃ |

| Temperature | 90°C |

| Reaction Time | 16–24 hours |

| Purification | Column chromatography |

How is the compound purified after synthesis?

Basic Question | Purification Strategy

Post-synthesis purification involves:

- Liquid-Liquid Extraction: Use ethyl acetate to isolate the product from aqueous layers .

- Column Chromatography: Silica gel with gradients of methanol (1–4%) in dichloromethane (DCM) effectively separates the product from unreacted starting materials or byproducts .

- Crystallization: Ethanol or toluene can be used for recrystallization to enhance purity .

What analytical methods are used for characterization?

Basic Question | Analytical Techniques

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity (e.g., pyrazole protons at δ 6.99–7.35 ppm, boronic ester methyl groups at δ 1.0–1.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calcd. 308.2140, found 308.2138) .

- X-Ray Crystallography: SHELX software refines crystal structures, though limited by the compound’s tendency to form oils rather than crystals .

Q. Table 2: Key NMR Peaks

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-H | 6.99–7.35 |

| Boronic ester -CH₃ | 1.0–1.3 |

| Ethyl acetate -OCH₂CH₃ | 1.2–1.4 (triplet) |

What safety precautions are necessary when handling this compound?

Basic Question | Safety Guidelines

- Hazards: Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

- Precautions: Use PPE (gloves, goggles), avoid inhalation (P261), and rinse eyes with water if exposed (P305+P351+P338) .

- Storage: Keep in a cool, dry place under inert gas (N₂/Ar) to prevent boronic ester hydrolysis .

How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?

Advanced Question | Reaction Optimization

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading improves coupling efficiency .

- Solvent Systems: Dioxane/water (4:1) enhances solubility, while THF is less effective for polar substrates .

- Base Screening: K₂CO₃ or Cs₂CO₃ outperforms Na₂CO₃ in biphasic systems .

- Temperature Control: 80–100°C balances reaction rate and boronic ester stability .

Q. Table 3: Catalyst Performance Comparison

| Catalyst | Yield Range (%) | Byproduct Formation |

|---|---|---|

| Pd(PPh₃)₄ | 60–75 | Low |

| PdCl₂(dppf) | 70–85 | Moderate |

| NiCl₂(dppe) | 40–55 | High |

How to resolve contradictions in NMR data post-synthesis?

Advanced Question | Data Contradiction Analysis

- Scenario: Unassigned peaks in ¹H NMR (e.g., δ 2.75 ppm for ethyl-CH₂ adjacent to morpholine) .

- Troubleshooting:

What are the applications in targeted drug discovery?

Advanced Question | Medicinal Chemistry Applications

- Kinase Inhibitor Synthesis: The compound serves as a boronate building block in CDK2 inhibitors (e.g., coupling with chloropyrimidines to form bioactive heterocycles) .

- Proteolysis-Targeting Chimeras (PROTACs): Its boronic ester moiety enables conjugation to E3 ligase ligands for EP300 degradation studies .

- Structure-Activity Relationship (SAR) Studies: Modifications at the pyrazole or acetate positions enhance target binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.